molecular formula C16H12ClN5O3 B3714628 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B3714628
M. Wt: 357.75 g/mol
InChI Key: SOUYMPWKJVXMMI-UHFFFAOYSA-N
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Description

2-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound featuring a benzodioxole ring, a tetrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Tetrazole Formation: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Acetamide Formation: The final step involves coupling the benzodioxole-tetrazole intermediate with 2-chlorophenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro group (if present) on the chlorophenyl ring, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

Biologically, it is investigated for its potential as a bioactive molecule. The presence of the benzodioxole and tetrazole rings suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes or modulating receptor activity. The chlorophenyl group adds hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide
  • N-(2-Chlorophenyl)-2-(1,3-benzodioxol-5-yl)acetamide

Uniqueness

What sets 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide apart is the combination of the benzodioxole and tetrazole rings with the chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This compound’s unique combination of functional groups makes it a versatile molecule for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-11-3-1-2-4-12(11)18-15(23)8-22-20-16(19-21-22)10-5-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUYMPWKJVXMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-chlorophenyl)acetamide

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